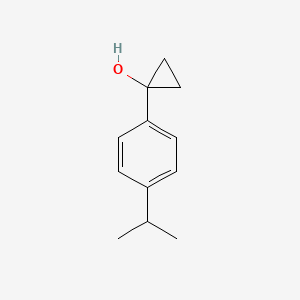

1-(4-Isopropylphenyl)cyclopropan-1-ol

説明

特性

分子式 |

C12H16O |

|---|---|

分子量 |

176.25 g/mol |

IUPAC名 |

1-(4-propan-2-ylphenyl)cyclopropan-1-ol |

InChI |

InChI=1S/C12H16O/c1-9(2)10-3-5-11(6-4-10)12(13)7-8-12/h3-6,9,13H,7-8H2,1-2H3 |

InChIキー |

BCXUSACAMAITQZ-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=CC=C(C=C1)C2(CC2)O |

製品の起源 |

United States |

準備方法

The synthesis of 1-(4-Isopropylphenyl)cyclopropan-1-ol can be achieved through several methods. One common approach involves the cyclopropanation of styrene derivatives using diazo compounds in the presence of transition metal catalysts such as rhodium or copper . The reaction conditions typically include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

化学反応の分析

Oxidation Reactions

The tertiary alcohol group undergoes oxidation under controlled conditions. While direct data on this specific compound is limited, analogous cyclopropanol derivatives show:

Reaction Pathway

Key Findings

-

Oxidation typically requires strong oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents .

-

The cyclopropane ring remains intact during mild oxidation but may undergo strain-induced ring-opening under harsher conditions .

Reduction Reactions

The hydroxyl group and cyclopropane ring participate in reduction processes:

Hydroxyl Group Reduction

-

Lithium aluminum hydride (LiAlH₄) reduces the alcohol to the corresponding hydrocarbon.

Cyclopropane Ring Hydrogenation

-

Hydrogenation cleaves the strained cyclopropane ring, yielding a linear alkane.

Ring-Opening Reactions

The cyclopropane ring undergoes strain-driven ring-opening under acidic, basic, or catalytic conditions:

Acid-Catalyzed Ring-Opening

In the presence of H₂SO₄:

Base-Mediated Ring Expansion

Under phase-transfer catalysis (PTC) with KCN:

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group can be replaced via SN1 or SN2 mechanisms:

-

Reaction with HCl or HBr yields halogenated cyclopropanes.

Electrophilic Aromatic Substitution

The para-isopropyl group directs electrophilic substitution to the aromatic ring’s ortho/para positions:

Comparative Reactivity of Structural Analogs

The table below highlights reaction differences between 1-(4-Isopropylphenyl)cyclopropan-1-ol and its analogs:

| Compound | Oxidation Product | Ring-Opening Conditions |

|---|---|---|

| 1-(4-Methylphenyl)cyclopropan-1-ol | Cyclopropanone | HCl (room temperature) |

| 2-(4-Isopropylphenyl)cyclobutan-2-ol | Cyclobutanone | H₂SO₄ (80°C) |

| 1-(4-Nitrophenyl)cyclopropan-1-ol | Nitro-substituted cyclopropanone | KMnO₄ (acidic, 50°C) |

Mechanistic Insights

科学的研究の応用

1-(4-Isopropylphenyl)cyclopropan-1-ol has several applications in scientific research:

Biology: The compound’s structural features make it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.

作用機序

The mechanism of action of 1-(4-Isopropylphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the cyclopropane ring’s strained nature can lead to unique reactivity patterns, making it a valuable probe for studying reaction mechanisms and enzyme catalysis .

類似化合物との比較

Data Table: Key Properties of Analogous Compounds

Q & A

Q. What are the optimal synthetic strategies for introducing the cyclopropane ring in 1-(4-Isopropylphenyl)cyclopropan-1-ol?

The synthesis of cyclopropane-containing compounds often employs [2+1] cycloaddition or Simmons-Smith reactions. For sterically hindered substrates like 4-isopropylphenyl derivatives, reaction conditions (e.g., temperature, catalyst loading) must be optimized to minimize ring strain-induced side reactions. A two-step approach involving epoxide intermediates (as seen in analogous cyclopropanol syntheses ) may improve yield. Key parameters to optimize include:

| Parameter | Typical Range |

|---|---|

| Temperature | 40–60°C |

| Catalyst | Zn-Et₂ or Cu-based |

| Reaction Time | 3–6 hours |

Characterization via GC-MS and NMR is critical to confirm cyclopropane formation .

Q. How can spectroscopic methods distinguish 1-(4-Isopropylphenyl)cyclopropan-1-ol from its structural analogs?

- ¹H NMR : The cyclopropane protons typically appear as a multiplet in the δ 0.5–1.5 ppm range, while the hydroxyl proton (exchangeable) may appear broad at δ 1.5–2.5 ppm. The isopropyl group’s methyl doublet (δ ~1.2 ppm) and aromatic protons (δ ~7.2 ppm) aid in differentiation .

- IR Spectroscopy : A strong O-H stretch (~3200–3500 cm⁻¹) and cyclopropane ring vibrations (~800–1000 cm⁻¹) are diagnostic .

- Mass Spectrometry : The molecular ion peak ([M]⁺) and fragmentation patterns (e.g., loss of H₂O or cyclopropane ring cleavage) provide structural confirmation .

Advanced Research Questions

Q. What computational methods are suitable for predicting the stability and reactivity of 1-(4-Isopropylphenyl)cyclopropan-1-ol?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model ring strain energy and predict sites of electrophilic/nucleophilic attack. Comparative studies with analogs (e.g., 1-[(4-methoxyphenyl)methyl]cyclopropan-1-ol ) highlight substituent effects on stability. Solvent interaction models (e.g., COSMO-RS) predict solubility and aggregation behavior, critical for biological assays .

Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting point) for this compound?

Discrepancies often arise from impurities or polymorphic forms. Recommendations:

- Purification : Recrystallization (using mixed solvents like EtOAc/hexane) or preparative HPLC .

- Validation : Cross-reference data from multiple databases (NIST, PubChem) and replicate measurements using DSC for melting point .

- Documentation : Report solvent, heating rate, and instrument calibration in publications to ensure reproducibility .

Q. What experimental designs are effective for studying the compound’s interactions with biological targets (e.g., enzymes)?

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein and monitoring ligand interactions .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to infer binding mechanisms .

- Molecular Docking : Use AutoDock Vina to predict binding poses, guided by the compound’s stereoelectronic profile (e.g., hydroxyl group orientation) .

Methodological Challenges and Solutions

Q. How can researchers address the compound’s instability under acidic/basic conditions during synthesis?

- pH Control : Maintain near-neutral conditions (pH 6–8) using buffered solutions.

- Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to prevent degradation .

- Low-Temperature Reactions : Perform sensitive steps (e.g., cyclopropanation) at 0–10°C to minimize decomposition .

Q. What advanced analytical techniques are recommended for detecting trace impurities in synthesized batches?

- LC-HRMS : Identify impurities at ppm levels using high-resolution mass spectrometry .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from structurally similar byproducts .

- X-ray Crystallography : Confirm the absence of polymorphic impurities if single crystals are obtainable .

Applications in Advanced Research

Q. How might the compound serve as a precursor in drug discovery?

The hydroxyl and cyclopropane groups make it a versatile scaffold for derivatization. Examples:

- Anticancer Agents : Modify the isopropylphenyl group to enhance lipophilicity and blood-brain barrier penetration .

- Antioxidants : Explore radical scavenging activity via the hydroxyl group’s redox potential .

Q. What role could this compound play in studying indoor surface chemistry (e.g., adsorption dynamics)?

Its aromatic and polar functional groups make it a model compound for probing interactions with indoor surfaces (e.g., glass, polymers). Methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。